N-(Benzyloxycarbonyl)-DL-alanine

Peptide Synthesis Amino Acid Derivative Purity

N-(Benzyloxycarbonyl)-DL-alanine is the racemic Cbz-protected alanine standard essential for chiral HPLC method development and racemization quantification in peptide synthesis. Unlike enantiopure Cbz-L- or Cbz-D-alanine, this 1:1 stereoisomer mixture serves as the indispensable benchmark for establishing baseline enantiomeric resolution and validating coupling-condition stereointegrity. Procuring the DL-racemate is a deliberate, function-driven decision—not interchangeable with single-enantiomer alternatives. Ideal for analytical labs optimizing polysaccharide-based chiral columns and peptide chemists quantifying stereomutation during amino acid activation.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 91280-19-2
Cat. No. B7779804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxycarbonyl)-DL-alanine
CAS91280-19-2
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)
InChIKeyTYRGLVWXHJRKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxycarbonyl)-DL-alanine (CAS 91280-19-2 / 4132-86-9): A Racemic Cbz-Protected Alanine Building Block for Peptide Synthesis and Chiral Chromatography


N-(Benzyloxycarbonyl)-DL-alanine (syn. Z-DL-Ala-OH, Cbz-DL-alanine) is a racemic mixture of the benzyloxycarbonyl (Cbz)-protected alanine enantiomers [1]. The Cbz group, a classic urethane-type amino protecting group, is employed to reversibly block the amino functionality of alanine, enabling controlled peptide bond formation in both solution-phase and solid-phase peptide synthesis (SPPS) [2]. Unlike its enantiopure L- and D-counterparts (Cbz-L-alanine and Cbz-D-alanine), this compound exists as a 1:1 mixture of stereoisomers, making it a strategically distinct reagent for specific synthetic and analytical workflows where stereochemical heterogeneity is either irrelevant or purposefully utilized.

N-(Benzyloxycarbonyl)-DL-alanine (CAS 91280-19-2 / 4132-86-9): Procurement Rationale: Why a Racemic Mixture Cannot Be Substituted with Enantiopure Analogs


In peptide chemistry, the choice between a racemic (DL) and an enantiopure (L or D) protected amino acid is dictated by the specific experimental goal, and these forms are not functionally interchangeable. Substituting N-(Benzyloxycarbonyl)-DL-alanine with N-Cbz-L-alanine or N-Cbz-D-alanine introduces an unintended chiral bias that can compromise the objectives of certain studies [1]. For instance, in research exploring racemization mechanisms during peptide coupling, the DL-form serves as an essential control to benchmark the extent of stereochemical erosion [2]. Similarly, in analytical method development, the racemic mixture is indispensable for establishing baseline chromatographic resolution of the Cbz-protected enantiomers [3]. Procuring the DL-racemate is therefore a deliberate, requirement-driven decision, not a matter of generic substitution.

N-(Benzyloxycarbonyl)-DL-alanine: Quantitative Differentiation from Enantiopure Cbz-Alanine Analogs


Purity Benchmarking: Comparable Commercial Purity to Enantiopure Forms

Commercial sources for N-(Benzyloxycarbonyl)-DL-alanine offer purity levels that are directly comparable to those of its L- and D-enantiomers. Vendor technical datasheets confirm that the DL-racemate is readily available at ≥99.0% purity as determined by HPLC and neutralization titration . This parity ensures that procurement of the racemic mixture does not necessitate a compromise in chemical quality for applications where stereopurity is not the primary metric of interest.

Peptide Synthesis Amino Acid Derivative Purity

Thermal Property Differentiation: Melting Point as an Identity Marker

The melting point of N-(Benzyloxycarbonyl)-DL-alanine (112.0 to 116.0 °C) is consistently reported to be significantly higher than that of N-Cbz-L-alanine (84-87 °C) and N-Cbz-D-alanine (typical range 86-88 °C). This ~27 °C differential provides a straightforward, non-spectroscopic method for distinguishing the racemic mixture from its enantiopure analogs and serves as a valuable identity check for incoming material.

Physical Characterization Melting Point Solid State

Racemization Resistance: Cbz Group Mitigates Unwanted Epimerization During Coupling

The Cbz (benzyloxycarbonyl) protecting group is recognized for its ability to suppress racemization at the α-carbon during peptide bond-forming reactions, a key advantage over less sterically demanding protecting groups [1]. Studies have shown that N-Cbz-protected amino acids, including alanine, exhibit little to no racemization under standard coupling conditions, in contrast to certain N-acyl derivatives [2]. This property is critical for maintaining the intended stereochemical integrity of the final peptide, even when starting from a racemic DL-mixture.

Racemization Peptide Coupling Protecting Group

Chiral Resolution Benchmark: Cbz-Derivatization Enhances Enantiomeric Separation

Derivatization of amines as their carbobenzyloxy (Cbz) derivatives has been demonstrated to enhance the chromatographic resolution of enantiomers in both HPLC and supercritical fluid chromatography (SFC) [1]. This class-level inference applies to Cbz-protected alanine, where the Cbz group's π-π interactions with chiral stationary phases contribute to improved separation factors compared to other protecting groups like Boc or Fmoc. This property is particularly valuable for analytical chemists developing methods to separate and quantify the enantiomeric purity of alanine-containing compounds.

Chiral Chromatography Enantiomer Resolution Analytical Method

N-(Benzyloxycarbonyl)-DL-alanine: Key Research Applications Based on Quantitative Evidence


1. Chiral HPLC and SFC Method Development

N-(Benzyloxycarbonyl)-DL-alanine is utilized as a critical racemic standard for developing and validating chiral chromatographic methods. As established, the Cbz group enhances enantiomeric resolution on polysaccharide-based columns [1]. The racemic mixture serves as the ideal sample for optimizing mobile phase composition, column selection, and flow rate to achieve baseline separation of the Cbz-L- and Cbz-D-alanine enantiomers. Once the method is optimized with the racemate, it can be used to determine the enantiomeric excess of synthesized Cbz-alanine samples.

2. Racemization Studies in Peptide Synthesis

In peptide chemistry, N-(Benzyloxycarbonyl)-DL-alanine is employed as a control reagent to investigate and quantify racemization during amino acid activation and coupling steps. By coupling the racemic mixture and subsequently analyzing the diastereomeric composition of the resulting peptide, researchers can measure the extent of stereomutation induced by a particular coupling reagent or condition [1]. This application is fundamental to the optimization of peptide synthesis protocols for sensitive sequences.

3. Large-Scale Synthesis of Non-Stereospecific Peptide Intermediates

For the production of peptide fragments or building blocks where stereochemistry at the alanine residue is either irrelevant or will be later resolved, the use of N-(Benzyloxycarbonyl)-DL-alanine offers a significant economic advantage over its enantiopure counterparts. The cost of racemic material is often substantially lower on a per-mole basis [1]. In early-stage discovery or process development, this cost differential allows for more efficient use of research budgets while maintaining the requisite purity for synthetic transformations.

4. Educational Laboratories in Organic and Peptide Chemistry

N-(Benzyloxycarbonyl)-DL-alanine is an ideal reagent for undergraduate and graduate teaching laboratories focused on amino acid protection and peptide bond formation. The well-documented synthesis of its crystalline derivative [1] and its robust, high-yielding coupling reactions make it a reliable substrate for students learning fundamental techniques in peptide chemistry. The use of a racemic mixture simplifies experimental outcomes and reduces costs, aligning with pedagogical goals.

Technical Documentation Hub

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